

analytical methods for 5-(3-Hydroxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(3-Hydroxyphenyl)nicotinic acid

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An In-Depth Guide to the Analytical Characterization of 5-(3-Hydroxyphenyl)nicotinic Acid

Introduction: Contextualizing the Analyte

5-(3-Hydroxyphenyl)nicotinic acid (CAS: 1181452-05-0, Molecular Formula: $C_{12}H_9NO_3$, Molecular Weight: 215.20 g/mol) is a key heterocyclic building block.^{[1][2][3]} Its structural architecture, featuring a nicotinic acid core linked to a hydroxyphenyl moiety, makes it a valuable precursor in medicinal chemistry. Notably, it is classified within product families for "Protein Degradation Building Blocks," indicating its utility in the synthesis of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs) that are at the forefront of modern drug discovery.^[1]

Given its role in the development of next-generation pharmaceuticals, the ability to accurately and robustly characterize **5-(3-Hydroxyphenyl)nicotinic acid** is paramount. Purity, stability, and impurity profiles directly impact the quality, safety, and efficacy of any subsequent active pharmaceutical ingredient (API). This guide provides a suite of detailed analytical protocols designed for researchers, quality control analysts, and drug development professionals. We will move beyond simple procedural lists to explain the scientific rationale behind key methodological choices, ensuring these protocols are not just followed, but understood.

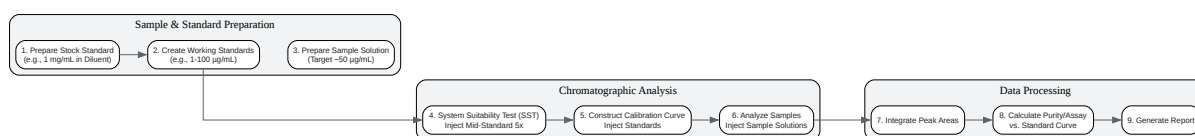
Part 1: Quantitative Purity Analysis by Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the foundational technique for assessing the purity and potency of pharmaceutical intermediates. A well-developed reversed-phase method offers a reliable, cost-effective, and precise way to quantify the main component and separate it from process-related impurities.

Principle and Method Rationale

The chosen methodology is a reversed-phase C18 column. This stationary phase is ideal for retaining moderately polar aromatic compounds like our analyte through hydrophobic interactions. The mobile phase consists of an organic modifier (acetonitrile) and an acidified aqueous phase. The inclusion of an acid, such as formic or phosphoric acid, is critical. It serves to suppress the ionization of the carboxylic acid group on the nicotinic acid moiety, ensuring it is in its neutral form. This prevents peak tailing and results in a sharp, symmetrical peak, which is essential for accurate quantification.[4] The detection wavelength is set at 262 nm, a λ_{max} value characteristic of the nicotinic acid chromophore, providing excellent sensitivity.[5]

Experimental Workflow: HPLC-UV Analysis



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Caption: Workflow for HPLC-UV purity analysis.

Protocol 1: RP-HPLC with UV Detection

1. Instrumentation:

- HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

2. Chemicals and Reagents:

- Acetonitrile (HPLC Grade)
- Formic Acid ($\geq 98\%$)
- Water (HPLC Grade or Milli-Q)
- **5-(3-Hydroxyphenyl)nicotinic acid** reference standard

3. Chromatographic Conditions:

Parameter	Condition	Rationale
Column	C18, 150 x 4.6 mm, 5 μ m	Standard reversed-phase column with good retention for aromatic compounds.
Mobile Phase A	0.1% Formic Acid in Water	Acidifier to ensure protonation of the analyte for sharp peak shape.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Organic modifier for elution. Formic acid maintains consistent pH.
Gradient	10% B to 90% B over 15 min; Hold at 90% B for 2 min; Re-equilibrate	Ensures elution of the main peak and any more hydrophobic impurities.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp.	30 $^{\circ}$ C	Maintains consistent retention times and improves peak shape.
Detection	UV at 262 nm	λ_{max} of the nicotinic acid core provides high sensitivity. ^[5] Use PDA to monitor peak purity.
Injection Vol.	10 μ L	A typical volume balancing sensitivity and peak shape.
Diluent	Water:Acetonitrile (50:50, v/v)	Solubilizes the analyte and is compatible with the mobile phase.

4. Standard and Sample Preparation:

- Standard Stock (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.
- Working Standard (50 µg/mL): Dilute 0.5 mL of the stock solution to 10 mL with Diluent.
- Sample Solution (50 µg/mL): Accurately weigh ~5 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

5. System Suitability Test (SST):

- Before analysis, inject the Working Standard solution five times. The system is deemed ready if it meets the following criteria, which ensures the trustworthiness of the results.
 - Tailing Factor: ≤ 1.5
 - Theoretical Plates: ≥ 2000
 - %RSD of Peak Area: $\leq 2.0\%$

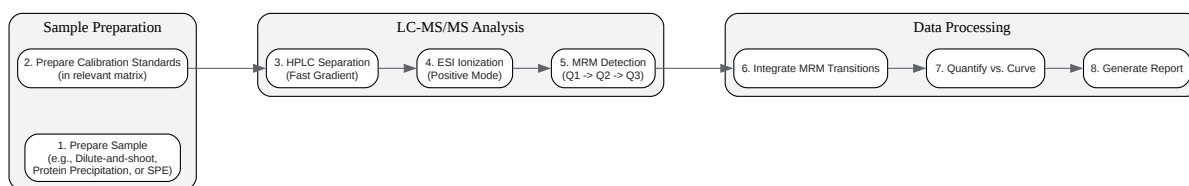
Part 2: High-Sensitivity Analysis by LC-MS/MS

For applications requiring lower limits of quantification (LOQ), such as metabolite identification in biological matrices or trace impurity analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. Its superior sensitivity and selectivity make it the gold standard.^[6]

Principle and Method Rationale

This method couples the separation power of HPLC with the detection specificity of a triple quadrupole mass spectrometer. The analyte is ionized, typically using Electrospray Ionization (ESI), and the resulting parent ion is selected. This parent ion is then fragmented, and a specific fragment ion is monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.^[7] For **5-(3-Hydroxyphenyl)nicotinic acid**, ESI in positive ion mode is chosen due to the basicity of the pyridine nitrogen, which is readily protonated to form the $[M+H]^+$ ion at m/z 216.2.

Experimental Workflow: LC-MS/MS Analysis



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Caption: Workflow for high-sensitivity LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method

1. Instrumentation:

- LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.

2. LC Conditions:

- Use the same column and mobile phases as in Protocol 1. A faster gradient (e.g., 5 minutes) can often be used due to the specificity of MS detection.

3. MS/MS Parameters:

Parameter	Setting	Rationale
Ionization Mode	ESI, Positive	The pyridine nitrogen is easily protonated.
Parent Ion [M+H] ⁺	m/z 216.2	Corresponds to the protonated molecule (C ₁₂ H ₉ NO ₃ + H ⁺).
MRM Transition 1 (Quantifier)	m/z 216.2 → 172.2	Proposed fragmentation: Loss of CO ₂ (44 Da). Provides a stable, high-intensity fragment.
MRM Transition 2 (Qualifier)	m/z 216.2 → 198.2	Proposed fragmentation: Loss of H ₂ O (18 Da). Confirms identity.
Collision Energy (CE)	Optimize experimentally (e.g., 15-25 eV)	Tune for maximum fragment ion intensity.
Dwell Time	100 ms	Sufficient time to acquire data points across the chromatographic peak.

4. Sample Preparation:

- For Bulk Material/Formulations: Use the "dilute-and-shoot" approach described in Protocol 1, diluting further to fit the ng/mL calibration range.
- For Biological Matrices (e.g., Plasma): Perform a protein precipitation. To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. Vortex, centrifuge, and inject the supernatant. This procedure is effective for removing macromolecules that can interfere with the analysis.^[7]

Part 3: Development of a Stability-Indicating Method

For drug development, it is crucial to have an analytical method that can distinguish the intact API from any degradation products. A stability-indicating method, validated through forced degradation studies, provides this assurance.

Principle and Rationale

Forced degradation involves subjecting the analyte to harsh chemical and physical conditions—such as acid, base, oxidation, heat, and light—to accelerate its decomposition.[8] The goal is to achieve 10-30% degradation. The HPLC-PDA method from Part 1 is then used to analyze these stressed samples. Its suitability is confirmed if all degradation product peaks are baseline-resolved from the main analyte peak, and the peak purity of the analyte can be confirmed.[9] This process is a core requirement of ICH guidelines for new drug substances.

Protocol 3: Forced Degradation Study

1. Preparation of Stressed Samples:

- Prepare a stock solution of **5-(3-Hydroxyphenyl)nicotinic acid** at ~1 mg/mL. Use this stock for the following stress conditions.

Stress Condition	Procedure	Rationale
Acid Hydrolysis	Mix sample with 1N HCl and heat at 80 °C for 4 hours. Cool and neutralize with 1N NaOH.	Tests stability in acidic environments, mimicking potential gastric conditions.
Base Hydrolysis	Mix sample with 1N NaOH and heat at 80 °C for 2 hours. Cool and neutralize with 1N HCl.	Tests stability in alkaline conditions.
Oxidative Degradation	Mix sample with 6% H ₂ O ₂ at room temperature for 24 hours.	Simulates degradation from atmospheric or formulation-based oxidative stress.
Thermal Degradation	Store the solid powder in an oven at 105 °C for 48 hours. Dissolve in Diluent for analysis.	Evaluates the intrinsic thermal stability of the solid-state material.
Photolytic Degradation	Expose the solid powder to UV/Vis light (ICH Option 1: 1.2 million lux hours, 200 W h/m ²) and analyze.	Assesses sensitivity to light, which informs storage and packaging requirements.

2. Analysis:

- Analyze all stressed samples, along with an unstressed control, using the HPLC-PDA method described in Protocol 1.
- Evaluation Criteria:
 - The method is stability-indicating if the main peak is spectrally pure (as determined by the PDA detector) and well-resolved from all degradant peaks (Resolution > 2).
 - Document the retention times and peak areas of the analyte and all major degradation products.

Part 4: Unambiguous Structural Confirmation by NMR

While chromatographic methods are excellent for quantification and separation, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation.

Principle and Rationale

^1H and ^{13}C NMR are powerful, non-destructive techniques that provide detailed information about the chemical environment of each hydrogen and carbon atom in a molecule. The chemical shifts, signal multiplicities (splitting patterns), and integration values in a ^1H NMR spectrum allow for the complete assignment of the molecular structure. This is the ultimate identity test for an organic molecule. Data for the parent nicotinic acid structure shows characteristic downfield aromatic signals with predictable coupling constants.[\[10\]](#)[\[11\]](#)

Protocol 4: NMR Analysis

1. Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher)

2. Sample Preparation:

- Dissolve ~10-15 mg of **5-(3-Hydroxyphenyl)nicotinic acid** in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6).

- Rationale for Solvent Choice: DMSO-d₆ is an excellent solvent for polar, acidic compounds and allows for the observation of exchangeable protons from the hydroxyl (-OH) and carboxylic acid (-COOH) groups.

3. Data Acquisition:

- Acquire standard ¹H and ¹³C spectra. If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) for complete assignment.

4. Predicted ¹H NMR Data (in DMSO-d₆):

Predicted δ (ppm)	Multiplicity	Assignment	Rationale
~13.1	broad s	1H, -COOH	The carboxylic acid proton is highly deshielded and often broad.
~9.8	broad s	1H, Ar-OH	The phenolic proton is also acidic and deshielded.
~9.0	d	1H, Pyridine H2	Position 2 of the pyridine ring is ortho to the nitrogen, leading to significant deshielding. [11]
~8.7	d	1H, Pyridine H6	Position 6 is also ortho to the nitrogen.
~8.3	t	1H, Pyridine H4	Position 4 is meta to the nitrogen.
~7.3	t	1H, Phenyl H5'	Triplet due to coupling with H4' and H6'.
~7.1 - 6.9	m	3H, Phenyl H2', H4', H6'	The remaining phenyl protons will appear in this region as a complex multiplet.

Conclusion

The analytical protocols detailed in this guide provide a comprehensive framework for the characterization of **5-(3-Hydroxyphenyl)nicotinic acid**. From routine purity checks by HPLC-UV to high-sensitivity quantification via LC-MS/MS, and from ensuring method robustness with forced degradation studies to definitive structural confirmation by NMR, these methods equip scientists with the tools needed to ensure the quality and integrity of this critical chemical

intermediate. Adherence to these scientifically-grounded procedures will support the successful development of novel therapeutics for which this compound serves as a vital building block.

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- To cite this document: BenchChem. [analytical methods for 5-(3-Hydroxyphenyl)nicotinic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1497824#analytical-methods-for-5-3-hydroxyphenyl-nicotinic-acid]

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